![molecular formula C20H22O B6355212 (2E)-1-(3,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one CAS No. 1002246-00-5](/img/structure/B6355212.png)
(2E)-1-(3,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-1-(3,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, commonly referred to as DMMPP, is a synthetic compound of interest in the fields of organic and medicinal chemistry. It is a highly versatile compound, with potential applications in pharmaceuticals, agriculture, and biotechnology. As a synthetic compound, DMMPP can be synthesized in a variety of ways, and its unique structure and properties have made it an attractive target for research in a variety of areas.
科学研究应用
DMMPP has been studied extensively for its potential applications in a variety of scientific fields. It has been shown to have potential applications in the field of medicinal chemistry, as it has been found to possess antifungal, antibacterial, and antiviral properties. It has also been studied for its potential use as an agricultural insecticide and as a biopesticide. Additionally, DMMPP has been studied for its potential use as a herbicide and as a fungicide.
作用机制
The mechanism of action of DMMPP is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme results in increased levels of acetylcholine in the nervous system, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
DMMPP has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been found to have antifungal, antibacterial, and antiviral properties. It has also been found to have insecticidal and fungicidal properties. Additionally, DMMPP has been found to have anticonvulsant, antinociceptive, and anti-inflammatory properties.
实验室实验的优点和局限性
One of the major advantages of using DMMPP in laboratory experiments is its low cost and availability. It is relatively easy to synthesize and is readily available from chemical suppliers. Additionally, DMMPP is a highly versatile compound, which makes it suitable for a variety of applications.
However, there are some limitations to using DMMPP in laboratory experiments. For example, it is a highly volatile compound and can be difficult to handle and store. Additionally, the exact mechanism of action of DMMPP is still not fully understood, so its effects on biochemical and physiological processes may not be fully predictable.
未来方向
Given the versatility of DMMPP, there are a variety of potential future directions for research. These include further investigation into the mechanism of action of DMMPP, as well as further studies into its potential applications in medicinal chemistry, agricultural insecticides, biopesticides, herbicides, and fungicides. Additionally, further research into the potential toxicity of DMMPP could be conducted, as well as research into its potential interactions with other compounds. Finally, further research into the potential uses of DMMPP in the field of biotechnology could be conducted.
合成方法
DMMPP can be synthesized using a variety of methods, including the Friedel-Crafts alkylation of 4-methylbenzaldehyde with propan-2-yl bromide. This method involves the reaction of 4-methylbenzaldehyde and propan-2-yl bromide with anhydrous aluminum chloride as a catalyst, followed by hydrolysis of the resulting product. Other methods for the synthesis of DMMPP include the reaction of 3,4-dimethylbenzaldehyde with propan-2-yl bromide in the presence of aluminum chloride, and the reaction of 4-methylbenzaldehyde with propan-2-yl bromide in the presence of a Lewis acid catalyst.
属性
IUPAC Name |
(E)-1-(3,4-dimethylphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O/c1-14(2)18-10-6-17(7-11-18)8-12-20(21)19-9-5-15(3)16(4)13-19/h5-14H,1-4H3/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMWGAGDWHMRJC-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

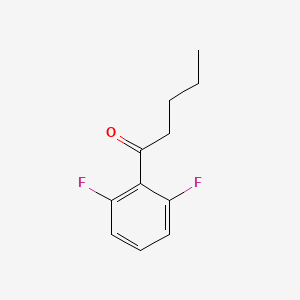

![tert-Butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate](/img/structure/B6355146.png)
![4-[Benzo(b)thiophen-2-yl]benzoic acid, 95%](/img/structure/B6355148.png)
![3-Methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B6355152.png)
![2,10-Diaza-9-(2-fluorophenyl)-5,5-dimethyl-14-nitrotricyclo[9.4.0.0<3,8>]pentadeca-1(15),3(8),11(12),13-tetraen-7-one](/img/structure/B6355159.png)
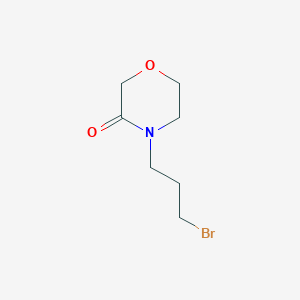
![4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one](/img/structure/B6355187.png)
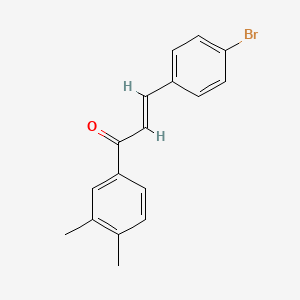
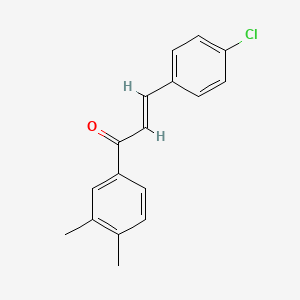
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3,4-dimethylphenyl)prop-2-en-1-one](/img/structure/B6355222.png)

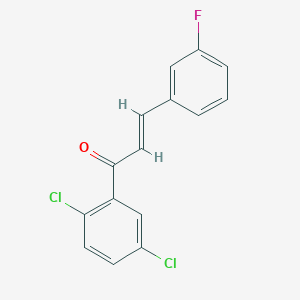
![(2E)-1-(3,4-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6355234.png)